2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one
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Overview
Description
2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one typically involves the reaction of 2-hydroxy-5-(1,3-thiazol-2-yloxy)benzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-1-[2-oxo-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one.
Reduction: Formation of 2-chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethanol.
Substitution: Formation of 2-amino-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one or 2-thio-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one.
Scientific Research Applications
2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activities.
Biology: The compound is used in research to study enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one involves its interaction with biological targets such as enzymes and proteins. The thiazole ring can interact with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one is unique due to the presence of both a thiazole ring and a chloroacetyl group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H8ClNO3S |
---|---|
Molecular Weight |
269.70 g/mol |
IUPAC Name |
2-chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C11H8ClNO3S/c12-6-10(15)8-5-7(1-2-9(8)14)16-11-13-3-4-17-11/h1-5,14H,6H2 |
InChI Key |
XXCRERQBDFPDRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=CS2)C(=O)CCl)O |
Origin of Product |
United States |
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